(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one
Description
The compound (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one features a planar imidazol-5-one core substituted with a 1,3-benzodioxolyl methylidene group at the 4-position and a 2-chlorothiazolylmethyl sulfanyl group at the 2-position. This structure is synthesized via nucleophilic substitution of a methylsulfanyl group, a method common to imidazolone derivatives (see ) .
Properties
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c16-14-17-5-9(24-14)6-23-15-18-10(13(20)19-15)3-8-1-2-11-12(4-8)22-7-21-11/h1-5H,6-7H2,(H,18,19,20)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVHGZDITPBJDF-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)SCC4=CN=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=N3)SCC4=CN=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, thiazole derivatives, and imidazole derivatives. The key steps may involve:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Formation: This involves the reaction of thiourea with α-haloketones.
Imidazole Ring Formation: This can be synthesized via the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it could interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as cell cycle arrest or apoptosis.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The imidazolone/thiazolidinone scaffold is a recurring motif in bioactive molecules. Below is a comparative analysis of key analogues:
Research Findings and Implications
Electronic and Steric Effects
Pharmacological Potential
- Thiazole vs. Morpholino: Thiazole derivatives (e.g., target compound) may exhibit stronger target binding due to halogen interactions, while morpholino derivatives prioritize solubility .
Biological Activity
The compound (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one is a complex organic molecule that integrates multiple pharmacophores, including a benzodioxole moiety, a thiazole ring, and an imidazole structure. This unique combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molar mass of approximately 379.8 g/mol. Its structure features notable functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 379.8 g/mol |
| Density | 1.43 g/cm³ (predicted) |
| Boiling Point | 499.0 °C (predicted) |
| pKa | -3.30 (predicted) |
The biological activity of the compound is hypothesized to involve interactions with various molecular targets within cells. The presence of the thiazole and imidazole rings suggests potential inhibition of enzymes or modulation of receptor activity, which could lead to effects such as:
- Cell Cycle Arrest : By interfering with signaling pathways that regulate cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Biological Activity Studies
Several studies have investigated the biological effects of similar compounds or derivatives featuring the benzodioxole and thiazole scaffolds:
- Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell lines by targeting specific kinases involved in cell growth signaling pathways. For instance, inhibitors targeting MEK1/2 kinases have demonstrated effectiveness against leukemia cells at low concentrations .
- Antimicrobial Properties : Thiazole derivatives are often noted for their antimicrobial activities, which may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
- Enzyme Inhibition : The imidazole ring is known for its role in enzyme catalysis and inhibition; thus, compounds containing this structure can serve as potent inhibitors against various enzymes relevant in disease processes.
Case Studies
A review of related literature reveals several case studies that highlight the potential applications of similar compounds:
- Study on MEK Inhibitors : A study demonstrated that a related compound significantly inhibited the proliferation of acute biphenotypic leukemia MV4-11 cells at concentrations as low as 0.3 µM, indicating strong biological activity against cancer .
- Thiazole Derivatives in Antimicrobial Research : Research has shown that thiazole-based compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
Comparative Analysis
The following table summarizes the biological activities reported for related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
